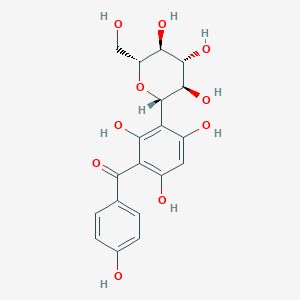

Iriflophenone 3-C-glucoside

概要

説明

イリフロフェノン 3-C-グルコシドは、様々な生物活性で知られるベンゾフェノン誘導体です。 主に、アキラリア・クラッサ、アキラリア・シネンシス、アキラリア・マラッケンシス、シクロピア・ゲニストイデス、マンギフェラ・インディカ、およびドリオプテリス・ラモサなど、様々な植物源から単離されています .

準備方法

合成経路と反応条件

イリフロフェノン 3-C-グルコシドは、カラムクロマトグラフィー法を用いて植物源から単離することができます。 例えば、ドリオプテリス・ラモサの水性画分はLH20セファデックスにかけられ、続いてMPLCシリカゲル60にかけられ、調製TLCで精製されます . UV-Vis、MS、および1&2D NMRなどの分光法が構造解析に使用されます .

工業的生産方法

イリフロフェノン 3-C-グルコシドの工業的生産方法は、よく文書化されていません。 植物源からの抽出と精製プロセスは、工業用途に拡大することができます。 高度なクロマトグラフィー技術と分光法の使用により、化合物の純度と品質が保証されます .

化学反応の分析

反応の種類

イリフロフェノン 3-C-グルコシドは、酸化反応、還元反応、および置換反応などの様々な化学反応を起こします。 ABTSとペルオキシラジカルを捕捉する抗酸化作用があることが示されています .

一般的な試薬と条件

イリフロフェノン 3-C-グルコシドを含む反応で使用される一般的な試薬には、抗酸化活性アッセイ用の酸化剤が含まれます。 この化合物は、DPPHに対してラジカル捕捉能力を示しませんが、ABTSとペルオキシラジカルを効果的に捕捉します .

生成される主要な生成物

イリフロフェノン 3-C-グルコシドの反応から生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。 例えば、その抗酸化活性は、反応性の低いラジカル種を形成することになります .

科学研究への応用

イリフロフェノン 3-C-グルコシドは、幅広い科学研究用途を持っています。

科学的研究の応用

Antidiabetic Activity

Iriflophenone 3-C-glucoside has been shown to possess strong α-glucosidase inhibition activity, surpassing that of acarbose, a standard drug used for diabetes management. This inhibition can help regulate blood sugar levels by slowing carbohydrate digestion and absorption in the intestines .

Anti-inflammatory Effects

Research indicates that extracts containing this compound significantly inhibit pro-inflammatory cytokines such as IL-1α and IL-8. The aqueous extract from Aquilaria crassna demonstrated notable anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases .

Antioxidant Activity

While this compound did not show radical scavenging ability against DPPH radicals, it effectively scavenged ABTS and peroxyl radicals. This antioxidant capacity is crucial for protecting cells from oxidative stress, which is linked to various chronic diseases .

Antimicrobial Activity

This compound exhibits significant antibacterial activity against several pathogenic bacteria. In studies, it showed minimal inhibitory concentrations (MIC) of approximately 31.1 µg/mL against Klebsiella pneumoniae and Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Study on Antibacterial Potential

In a study focusing on Dryopteris ramosa, researchers isolated this compound and assessed its antibacterial properties using the agar-well diffusion method. The compound demonstrated strong antibacterial activity against multiple strains, further validating its ethnomedicinal use in treating gastrointestinal infections in traditional practices .

Cytotoxicity Assessment

The cytotoxicity of this compound was evaluated using the brine shrimp lethality test (BSLT). The results indicated a low LD50 value of 10.037 µg/mL, suggesting that while it possesses some level of toxicity, it may not be considered highly cytotoxic compared to other compounds .

Enzyme-Linked Immunosorbent Assay (ELISA) Development

An ELISA method was developed specifically for the quantification of this compound in plant extracts. This assay demonstrated high specificity and reliability, facilitating the quality control of products derived from Aquilaria spp. The antibody produced showed low cross-reactivity with similar compounds, ensuring accurate measurement .

Data Summary

作用機序

イリフロフェノン 3-C-グルコシドの作用機序は、様々な分子標的や経路との相互作用を含みます。

抗糖尿病作用: 脂肪細胞におけるグルコースの取り込みを促進することで、空腹時血糖値を下げます.

抗酸化作用: ABTSとペルオキシラジカルを捕捉し、酸化ストレスを軽減します.

抗菌作用: この化合物は、細菌細胞壁を破壊し、細胞死をもたらします.

類似の化合物との比較

イリフロフェノン 3-C-グルコシドは、その様々な生物活性のためにユニークなものです。 類似の化合物には以下のようなものがあります。

マンギフェリン: 抗酸化作用と抗糖尿病作用を持つ、別のベンゾフェノン誘導体です.

ケルセチン: 強力な抗酸化作用を持つフラボノイドです.

ケンフェロール: 抗炎症作用と抗酸化作用で知られるフラボノイドです.

イリフロフェノン 3-C-グルコシドは、抗菌作用、抗糖尿病作用、抗酸化作用を兼ね備えているため、様々な科学的および工業的用途において貴重な化合物です .

類似化合物との比較

Iriflophenone 3-C-glucoside is unique due to its diverse biological activities. Similar compounds include:

Mangiferin: Another benzophenone derivative with antioxidant and antidiabetic properties.

Quercetin: A flavonoid with strong antioxidant activity.

Kaempferol: A flavonoid known for its anti-inflammatory and antioxidant properties.

This compound stands out due to its combined antibacterial, antidiabetic, and antioxidant activities, making it a valuable compound for various scientific and industrial applications .

生物活性

Iriflophenone 3-C-glucoside (IPG) is a compound derived from various plant sources, notably from the Aquilaria species and Cyclopia genistoides. This article explores its biological activities, particularly focusing on its antidiabetic, antioxidant, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

This compound is a benzophenone derivative characterized by its unique structure that contributes to its biological activities. The molecular formula is with a molecular weight of approximately 409.13 g/mol. It exhibits significant pharmacological potential due to its ability to interact with various biological pathways.

Antidiabetic Activity

Mechanism of Action

The antidiabetic effects of IPG have been well-documented. Studies indicate that it enhances glucose uptake in adipocytes and exhibits α-glucosidase inhibitory activity, which is crucial for managing blood glucose levels. In one study, IPG was shown to lower fasting blood glucose levels by up to 46.4%, comparable to insulin's effect .

Experimental Findings

In an experiment involving streptozotocin-induced diabetic mice, IPG administration resulted in significant reductions in blood glucose levels. The following table summarizes the effects of various treatments on fasting blood glucose:

| Treatment | Fasting Blood Glucose Reduction (%) |

|---|---|

| Methanolic Extract (1 g/kg) | 40.3 |

| This compound (0.47 g/kg) | 46.4 |

| Insulin (8 U/kg) | 41.5 |

The enhancement of glucose uptake into rat adipocytes was also notable, with increases of 153% and 154% at concentrations of 0.25 and 2.5 μM, respectively .

Antioxidant Activity

IPG has been evaluated for its antioxidant capabilities. While it did not exhibit radical scavenging activity against DPPH (2,2-diphenylpicrylhydrazyl), it showed effectiveness in scavenging ABTS (2,2’-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) and peroxyl radicals . This suggests that IPG can protect cells from oxidative stress through different mechanisms.

Anti-inflammatory Activity

Research indicates that IPG possesses anti-inflammatory properties, which may contribute to its overall health benefits. The aqueous extract of Aquilaria crassna, which contains IPG, demonstrated significant anti-inflammatory effects in various models .

Antimicrobial Activity

IPG has also been studied for its antimicrobial properties. It has shown effectiveness against several bacterial strains including Klebsiella pneumoniae, Staphylococcus aureus, and Escherichia coli. This activity highlights its potential as a therapeutic agent in treating infections caused by these pathogens .

Case Studies and Research Findings

- Diabetes Management : A study involving diabetic mice demonstrated that IPG significantly reduced fasting blood glucose levels when compared to control groups receiving no treatment or placebo .

- Antioxidant Efficacy : In vitro assays indicated that while IPG lacked DPPH scavenging ability, it effectively reduced oxidative stress markers in cell cultures exposed to oxidative agents .

- Antimicrobial Testing : In vitro tests confirmed the antibacterial properties of IPG against common pathogenic bacteria, suggesting its application in developing new antimicrobial therapies .

特性

IUPAC Name |

(4-hydroxyphenyl)-[2,4,6-trihydroxy-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O10/c20-6-11-15(25)17(27)18(28)19(29-11)13-10(23)5-9(22)12(16(13)26)14(24)7-1-3-8(21)4-2-7/h1-5,11,15,17-23,25-28H,6H2/t11-,15-,17+,18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZYKNVLTMWYEFA-ZJKJAXBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=C(C=C(C(=C2O)C3C(C(C(C(O3)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)C2=C(C=C(C(=C2O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00904231 | |

| Record name | Iriflophenone-3-C-beta-flucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104669-02-5 | |

| Record name | Iriflophenone-3-C-beta-flucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104669025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iriflophenone-3-C-beta-flucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Are there analytical methods available to quantify Iriflophenone 3-C-glucoside in Cyclopia genistoides?

A: Yes, researchers successfully isolated and quantified this compound from Cyclopia genistoides using High-Performance Liquid Chromatography coupled with Diode Array Detection (HPLC-DAD). [] This technique allows for the separation and quantification of individual compounds within a complex mixture, enabling researchers to accurately determine the concentration of this compound in plant extracts.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。